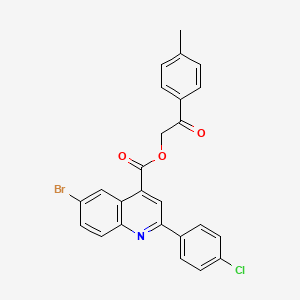![molecular formula C30H60Cl2N6P2Pd B12053371 Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is a palladium complex with the chemical formula C30H60Cl2N6P2Pd. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with tri(1-piperidinyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production methods for Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Heck)
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organoboron compounds, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including potential drug candidates.
- Medicine : It is used in the development of new pharmaceuticals and therapeutic agents.
- Industry : It is utilized in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the activation of the substrate and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Similar Compounds:
- Dichlorobis[cyclohexyldi(1-piperidinyl)phosphine]palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in various cross-coupling reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C30H60Cl2N6P2Pd |
|---|---|
Molecular Weight |
744.1 g/mol |
IUPAC Name |
dichloropalladium;tri(piperidin-1-yl)phosphane |
InChI |
InChI=1S/2C15H30N3P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
GNTXTSSDJRUYPK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)






![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)
